molecular formula C10H20N2O4 B1311926 Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate CAS No. 142570-56-7

Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate

Cat. No. B1311926
M. Wt: 232.28 g/mol
InChI Key: SFDSZSRXXGFFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate” is a carbamate derivative . Carbamates are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .


Synthesis Analysis

Carbamates are commonly synthesized from an alcohol and an isocyanate . Tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The molecular formula of “Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate” is C9H20N2O4 . The IUPAC Standard InChI is InChI=1S/C9H20N2O4/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7,10H2,1-4H3 .


Chemical Reactions Analysis

Tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical And Chemical Properties Analysis

The molecular weight of “Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate” is 218.25 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate serves as an important intermediate in synthesizing various biologically active compounds. For instance, Zhao et al. (2017) describe its use in synthesizing omisertinib (AZD9291), a medication used in cancer treatment. They developed a rapid synthetic method for this compound, emphasizing its relevance in pharmaceutical applications (Zhao, Guo, Lan, & Xu, 2017).

Role in Diels-Alder Reaction

This chemical is also utilized in Diels-Alder reactions, which are crucial in organic synthesis. Padwa, Brodney, and Lynch (2003) explored its use in preparing tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, demonstrating its versatility in creating complex organic structures (Padwa, Brodney, & Lynch, 2003).

Photocatalytic Applications

In a study by Wang et al. (2022), tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate was used in a photoredox-catalyzed amination process. This process enabled the formation of 3-aminochromones under mild conditions, highlighting its application in photocatalytic protocols (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).

Intermediate in Biotin Synthesis

Qin et al. (2014) used tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate as a key intermediate in synthesizing a compound related to Biotin, a vital water-soluble vitamin. This demonstrates its role in the biosynthesis of essential nutrients like fatty acids and amino acids (Qin, Tang, Wang, Wang, Huang, Huang, & Wang, 2014).

Foldamer Research

Abbas et al. (2009) used the title compound as a precursor in studying a new class of foldamer based on aza/α-dipeptide oligomerization. The research focused on the extended conformation of the molecule, which is stabilized by intermolecular hydrogen bonding, emphasizing its potential in foldamer research (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).

Future Directions

Carbamates have received much attention in recent years due to their application in drug design and discovery . They have an important role in modern drug discovery and medicinal chemistry . Future research may focus on exploring new therapeutic applications of carbamates and improving their pharmacokinetic properties.

properties

IUPAC Name

tert-butyl N-[3-[methoxy(methyl)amino]-3-oxopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)11-7-6-8(13)12(4)15-5/h6-7H2,1-5H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDSZSRXXGFFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445418
Record name 3-t-butoxycarbonylamino-N-methoxy-N-methylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate

CAS RN

142570-56-7
Record name 3-t-butoxycarbonylamino-N-methoxy-N-methylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of BOC-beta-alanine (20 g, 105 mmol), 10-2 (10.3 g, 105 mmol), BOP reagent (46.5 g, 105 mmol), and N-methylmorpholine (46 mL, 420 mmol) in acetonitrile (500 mL) was stirred for 15 h. The reaction was diluted with EtOAc, washed with H2O, 10% KHSO4(aq.), sat. NaHCO3, dried (MgSO4) and concentrated to give crude [2-(methoxy-methyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester 10-3 as a yellow oil. TLC Rf=0.42 (silica, 20% EtOAc/hexanes). To a solution of this crude amide in THF (500 mL) at 0° C. was added CH3MgBr (100 mL of 3M in ether, 300 mmol) over 30 minutes. After 2 h, 10% KHSO4(aq.) was added, the mixture warmed to 25° C., and diluted with EtOAc. The organics were washed with sat. NaHCO3, dried (MgSO4) and concentrated. Flash chromatography (silica, 20% EtOAc/hexanes) gave 10-4 as a yellow oil.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
10-2
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
46.5 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate

Citations

For This Compound
2
Citations
M Schwickert, TR Fischer… - Journal of Medicinal …, 2022 - ACS Publications
Selective manipulation of the epitranscriptome could be beneficial for the treatment of cancer and also broaden the understanding of epigenetic inheritance. Inhibitors of the tRNA …
Number of citations: 7 pubs.acs.org
RA Zimmermann - openscience.ub.uni-mainz.de
Biophysical Evaluation of DNMT2 and NSUN6 Inhibitors Designed to Selectively Target Epitranscriptomal Writers Page 1 Biophysical Evaluation of DNMT2 and NSUN6 Inhibitors …
Number of citations: 2 openscience.ub.uni-mainz.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.